molecular formula C19H20F3NO4S B2596373 N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide CAS No. 2034443-19-9

N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide

Cat. No. B2596373
M. Wt: 415.43
InChI Key: DGNRTNWJTAAIRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide” is a chemical compound with the molecular formula C19H20F3NO4S and a molecular weight of 415.431.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of this compound.



Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C19H20F3NO4S1. However, I couldn’t find detailed information about its structural analysis.



Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

I couldn’t find specific information on the physical and chemical properties of this compound.


Scientific Research Applications

Photodynamic Therapy

Compounds with benzenesulfonamide derivatives and tetrahydronaphthalene units have been explored for their photodynamic therapy (PDT) applications. A study highlighted the synthesis and characterization of zinc phthalocyanine derivatives substituted with new benzenesulfonamide groups for PDT, demonstrating their potential in cancer treatment due to their good fluorescence properties and high singlet oxygen quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

Organic Synthesis and Chemical Transformations

The structural elements present in the compound are frequently utilized in organic synthesis and various chemical transformations. For example, research on the regiospecific iodination of methoxybenzenes and naphthalenes has been conducted, showcasing methods to modify these molecules under mild conditions, which is valuable for creating derivatives for further study or application (Carreño et al., 1996).

Pharmacological Research

Compounds containing methoxynaphthalene and benzenesulfonamide moieties have been investigated for their pharmacological properties. One study focused on derivatives of N-(6-methoxynaphthalen-1-yl)propyl for their affinity and selectivity at sigma(1) receptors, revealing potential in tumor research and therapy due to their antiproliferative activity in rat glioma cells (Berardi et al., 2005).

Enzyme Inhibition Studies

The benzenesulfonamide fragment is known for its role in enzyme inhibition, particularly carbonic anhydrases. Research into N-substituted benzenesulfonamides has provided insights into their inhibition mechanisms, contributing to the understanding of enzyme function and potential therapeutic applications (Di Fiore et al., 2011).

Safety And Hazards

I couldn’t find specific information on the safety and hazards associated with this compound.


Future Directions

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properties

IUPAC Name

N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]-3-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3NO4S/c1-27-15-7-8-17-13(10-15)4-3-9-18(17,24)12-23-28(25,26)16-6-2-5-14(11-16)19(20,21)22/h2,5-8,10-11,23-24H,3-4,9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGNRTNWJTAAIRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(CCC2)(CNS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide

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